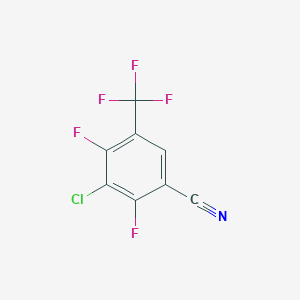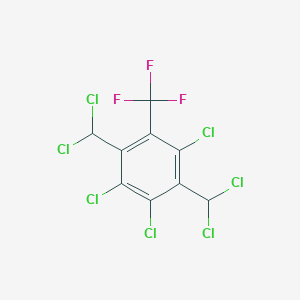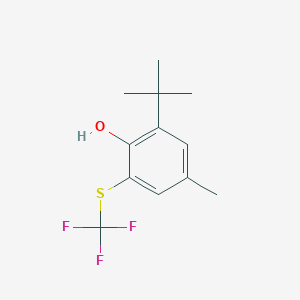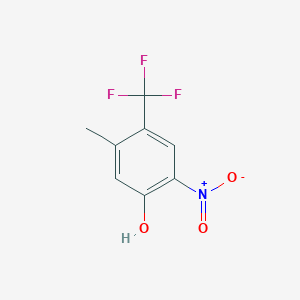
2-Chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethane, often referred to as CMAT, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions and as a reagent in many biochemical and physiological experiments. CMAT is a relatively new compound and has recently been used in a number of research studies.
Applications De Recherche Scientifique
CMAT has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, polymers, and other materials. It has also been used as a catalyst in a variety of reactions, such as the synthesis of polymers and the synthesis of heterocyclic compounds. Additionally, CMAT has been used in a number of biochemical and physiological experiments, such as the study of enzyme kinetics, protein folding, and DNA replication.
Mécanisme D'action
The mechanism of action of CMAT is not completely understood. It is believed that CMAT acts as a Lewis acid, forming a complex with a Lewis base and then reacting with a substrate. The formation of the complex is believed to be responsible for the catalytic activity of CMAT.
Biochemical and Physiological Effects
CMAT has been found to have a number of biochemical and physiological effects. In studies involving enzyme kinetics, CMAT has been found to increase the rate of reaction in some enzymes, while decreasing the rate of reaction in others. It has also been found to have an effect on the folding of proteins, as well as the replication of DNA.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CMAT in lab experiments offers a number of advantages. It is relatively easy to synthesize and is non-toxic. Additionally, CMAT has a wide range of applications in scientific research and can be used in a variety of experiments. The main limitation of CMAT is that it is relatively new, so not much is known about its mechanism of action and its effects on biochemical and physiological processes.
Orientations Futures
The future of CMAT is promising. As more research is conducted, the mechanism of action and effects on biochemical and physiological processes will be better understood. Additionally, CMAT could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals and polymers. Additionally, CMAT could be used in a variety of biochemical and physiological experiments, such as the study of enzyme kinetics, protein folding, and DNA replication. Finally, CMAT could be used as a catalyst in a variety of chemical reactions.
Méthodes De Synthèse
The synthesis of CMAT can be accomplished through the reaction of 2-chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethanol with anhydrous hydrochloric acid. This reaction produces a white solid, which is then purified by recrystallization from a suitable solvent. The synthesis of CMAT has been documented in several publications and is relatively straightforward.
Propriétés
IUPAC Name |
2-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]-N-methyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF6N/c1-24-14-8-12(16(21,22)23)5-3-10(14)6-9-2-4-11(7-13(9)17)15(18,19)20/h2-5,7-8,24H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXMXXRQDLYXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(F)(F)F)CC2=C(C=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2'-methylamino-5,5'-bis(trifluoromethyl)-1,1-diphenylmethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)

![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)





